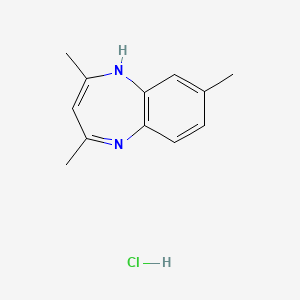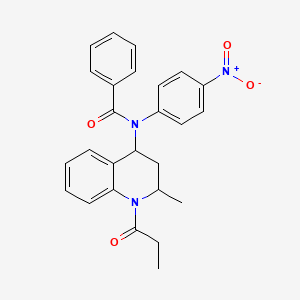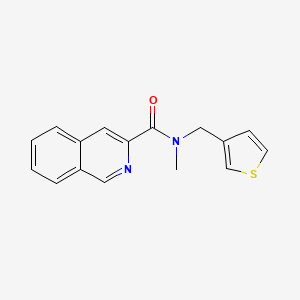![molecular formula C24H16FN3O3 B5233974 N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B5233974.png)
N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide, also known as CFTR modulator VX-770 or Ivacaftor, is a small molecule drug that has been developed to treat cystic fibrosis (CF). Cystic fibrosis is a genetic disorder that affects the respiratory, digestive, and reproductive systems. The disease is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which encodes a protein that regulates the transport of salt and water across cell membranes. Ivacaftor is designed to enhance the function of the CFTR protein in CF patients who have specific mutations in the CFTR gene.
Mecanismo De Acción
Ivacaftor works by binding to the N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide protein and enhancing its function. The drug specifically targets this compound mutations that result in reduced chloride ion transport across cell membranes. Ivacaftor increases the open probability of the this compound channel, allowing more chloride ions to pass through the membrane. This results in improved hydration of the airway surface liquid and improved mucociliary clearance in the lungs of CF patients.
Biochemical and Physiological Effects
Ivacaftor has been shown to have several biochemical and physiological effects in CF patients. The drug increases chloride ion transport across cell membranes and improves airway hydration, which leads to improved mucociliary clearance and reduced airway obstruction. Ivacaftor also reduces inflammation and oxidative stress in the lungs of CF patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ivacaftor has several advantages for lab experiments, including its high purity and specificity for N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide mutations. The drug has been extensively studied in preclinical and clinical trials, and its mechanism of action is well understood. However, Ivacaftor has some limitations for lab experiments, including its high cost and limited availability. The drug is also only effective for CF patients with specific mutations in the this compound gene.
Direcciones Futuras
There are several future directions for the development of N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide modulators like Ivacaftor. One direction is the development of drugs that target this compound mutations that are not responsive to Ivacaftor. Another direction is the development of combination therapies that target multiple this compound mutations and enhance this compound function. Additionally, there is a need for more research into the long-term effects of this compound modulators on CF patients and the development of new biomarkers to monitor this compound function.
Métodos De Síntesis
The synthesis of Ivacaftor involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting materials for the synthesis are commercially available and include 2-methylbenzene-1,4-diamine, 2-bromobenzoic acid, 4-cyano-2-fluorobenzoyl chloride, and 2-benzofuran-1-carboxylic acid. The synthesis has been optimized to produce Ivacaftor with high purity and yield.
Aplicaciones Científicas De Investigación
Ivacaftor has been extensively studied in preclinical and clinical trials for the treatment of cystic fibrosis. The drug has been shown to improve lung function, reduce exacerbations, and improve quality of life in CF patients with specific mutations in the N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide gene. Ivacaftor has also been studied in combination with other this compound modulators to further enhance this compound function.
Propiedades
IUPAC Name |
N-[4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FN3O3/c1-14-10-17(27-23(29)18-8-6-15(13-26)11-19(18)25)7-9-20(14)28-24(30)22-12-16-4-2-3-5-21(16)31-22/h2-12H,1H3,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBBZDVCTHQFDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)C#N)F)NC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3-isobutyl-4-oxo-3,4-dihydro-2-quinazolinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5233891.png)
methyl]phosphonate](/img/structure/B5233900.png)

![1-bromo-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene](/img/structure/B5233920.png)
![3-[(4-chlorophenyl)sulfonyl]-4-phenyl-1,3-thiazolidine-2-thione](/img/structure/B5233928.png)

acetate](/img/structure/B5233940.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-isopropoxypropyl)-N~2~-(2-methylphenyl)glycinamide](/img/structure/B5233963.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5233971.png)
![2-{3-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5233981.png)
![1-(3-chlorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5233985.png)
![ethyl {1-[({5-[(2,6-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)amino]cyclohexyl}acetate](/img/structure/B5233997.png)
![2-phenylethyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5234003.png)